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Abstract

Chloracizine, a phenothiazine derivative, was the first original tricyclic antidepressant
developed in the Soviet Union in the late 1950s. While initially investigated for its coronary
vasodilating and antiarrhythmic properties, its antidepressant effects were subsequently
observed in clinical practice. This technical guide provides a comprehensive overview of the
available scientific information on the antidepressant properties of Chloracizine. Due to the
historical context of its development, publicly available quantitative data on its pharmacological
profile and clinical efficacy are limited. This document summarizes the existing qualitative
information and highlights the gaps in current knowledge to guide future research endeavors.

Introduction

Chloracizine (10-(diethylaminopropionyl)-2-chlorophenothiazine) is a tricyclic compound
synthesized in the late 1950s by S.V. Zhuravlev and A.N. Gritsenko at the Institute of
Pharmacology and Chemotherapy of the USSR Academy of Medical Sciences.[1][2][3] Initial
pharmacological studies by Yu.l. Vikhlyaev and N.V. Kaverina established that Chloracizine
lacked the neuroleptic activity typical of many phenothiazines but possessed significant
cardiovascular effects, including coronary vasodilation and antiarrhythmic actions.[3][4] Its
introduction into clinical practice for cardiovascular disorders revealed its beneficial effects on
depressive symptoms, leading to its recognition as the first Soviet-developed tricyclic
antidepressant.[3][5]
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Pharmacological Profile

Detailed quantitative data on the binding affinities and functional inhibition of monoamine
transporters and receptors by Chloracizine are not readily available in the public domain.
However, based on its classification as a tricyclic antidepressant and its observed clinical
effects, its mechanism of action is presumed to involve the modulation of monoaminergic

neurotransmission.

Monoamine Transporter Inhibition

As a tricyclic antidepressant, Chloracizine is hypothesized to inhibit the reuptake of serotonin
(5-HT) and norepinephrine (NE), and possibly dopamine (DA), by binding to their respective
transporters (SERT, NET, and DAT). This inhibition would lead to increased synaptic
concentrations of these neurotransmitters, which is a key mechanism underlying the
therapeutic effects of this class of drugs.

Table 1: Postulated Monoamine Transporter Inhibition Profile of Chloracizine

Transporter Binding Affinity (Ki) Functional Inhibition (IC50)

Serotonin Transporter (SERT) Data not available Data not available

Norepinephrine Transporter
(NET)

Data not available Data not available

Dopamine Transporter (DAT) Data not available Data not available

Monoamine Oxidase Inhibition

The potential for Chloracizine to inhibit monoamine oxidase (MAO), a key enzyme in the
degradation of monoamine neurotransmitters, has not been documented in available literature.

Table 2: Postulated Monoamine Oxidase Inhibition Profile of Chloracizine

Enzyme Inhibition Constant (Ki)
MAO-A Data not available
MAO-B Data not available
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Preclinical Data

Specific preclinical studies evaluating the antidepressant-like effects of Chloracizine using
standard animal models such as the Forced Swim Test or Tail Suspension Test are not
described in the accessible literature. A patent for a related compound, Ftoracizin, suggests it is
10-15 times more active than Chloracizine as an antidepressant, providing an indirect

measure of relative potency.[6]

Table 3: Preclinical Antidepressant Activity of Chloracizine

Experimental Model Key Findings
Forced Swim Test Data not available
Tail Suspension Test Data not available

Clinical Data

Clinical experience with Chloracizine for depression was documented in the 1960s in the
Soviet Union. It was reported to be effective in depressive states, particularly those with anergic
and adynamic features.

Efficacy

No randomized, placebo-controlled clinical trials with standardized depression rating scales
(e.g., Hamilton Depression Rating Scale [HAM-D] or Montgomery-Asberg Depression Rating
Scale [MADRS]) are available for Chloracizine. Clinical observations from the 1960s indicated
a favorable effect in patients with depression at a dosage of 60-90 mg per day for a duration of
two to twelve weeks.[2]

Table 4: Clinical Efficacy of Chloracizine in Depression

Outcome

Study Design Population Intervention Results
Measures
Patients with o o
) ) Chloracizine 60- Clinical Favorable effect
Observational depressive )
90 mg/day improvement reported
states
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Safety and Tolerability

Side effects associated with Chloracizine treatment have been qualitatively described.

Table 5: Reported Side Effects of Chloracizine

System Organ Class Adverse Events
Neurological Dizziness, Paresthesia, Anxiety
Gastrointestinal Dry mouth, Loss of appetite

In some cases, the severity of these side effects necessitated the discontinuation of the
treatment.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of Chloracizine are not
available in the reviewed literature. The following represents a generalized protocol for a key
preclinical assay used to evaluate antidepressant properties.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration
of immobility in rodents forced to swim in an inescapable cylinder of water.

Materials:

Cylindrical container (e.g., 40 cm high, 20 cm in diameter)

Water at 23-25°C

Test compound (Chloracizine) and vehicle

Stopwatch or automated tracking system

Procedure:
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o Administer the test compound or vehicle to the animals (e.g., mice or rats) at a
predetermined time before the test (e.g., 30-60 minutes).

« Fill the cylinder with water to a depth where the animal cannot touch the bottom or escape
(e.g., 15 cm).

o Gently place the animal into the water.

e Record the total duration of immobility during a specified period of the test (e.g., the last 4
minutes of a 6-minute test). Immobility is defined as the cessation of struggling and
remaining floating motionless, making only those movements necessary to keep its head
above water.

o At the end of the test, remove the animal, dry it, and return it to its home cage.
Data Analysis:

o Compare the mean immobility time between the vehicle-treated group and the Chloracizine-
treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A
significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations
Postulated Mechanism of Action

The following diagram illustrates the general mechanism of action proposed for tricyclic
antidepressants, which is the likely, though unconfirmed, mechanism for Chloracizine.

Caption: Postulated mechanism of Chloracizine as a tricyclic antidepressant.

Experimental Workflow for Antidepressant Screening

The following diagram outlines a typical workflow for the preclinical screening of a potential
antidepressant compound.
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Caption: Generalized workflow for preclinical antidepressant drug discovery.

Conclusion and Future Directions

Chloracizine holds a significant place in the history of psychopharmacology as the first
indigenously developed tricyclic antidepressant in the Soviet Union. While historical clinical
observations suggest its efficacy in treating depression, a substantial gap exists in the modern
scientific understanding of its pharmacological properties. To fully characterize Chloracizine as
a potential therapeutic agent and to understand its place within the landscape of
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antidepressant medications, further research is imperative. Future investigations should focus
on:

» Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional
inhibition constants (IC50) of Chloracizine for monoamine transporters (SERT, NET, DAT)
and key neurotransmitter receptors.

o Enzymatic Inhibition Assays: Assessing the inhibitory potential of Chloracizine against
MAO-A and MAO-B.

» Preclinical Behavioral Studies: Evaluating the antidepressant-like efficacy of Chloracizine in
validated animal models of depression, such as the Forced Swim Test and Tail Suspension
Test.

e Modern Clinical Trials: If preclinical data are promising, conducting well-controlled clinical
trials with standardized outcome measures to rigorously evaluate the efficacy, safety, and
tolerability of Chloracizine in patients with major depressive disorder.

e Mechanism of Action Studies: Investigating the downstream signaling pathways modulated
by Chloracizine to elucidate its molecular mechanism of antidepressant action.

A thorough, modern investigation of Chloracizine could not only provide a more complete
understanding of this historical compound but also potentially offer new insights into the
structure-activity relationships of phenothiazine-based antidepressants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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